molecular formula C11H16ClN5 B7943567 (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine

Cat. No.: B7943567
M. Wt: 253.73 g/mol
InChI Key: SSOLNOMRVKKSON-UHFFFAOYSA-N
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Description

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine is a synthetic guanidine derivative provided for research purposes. Guanidine-based compounds are of significant scientific interest due to their diverse biological activities and ability to interact with various enzymatic processes. They are frequently investigated as key scaffolds in medicinal chemistry for the development of novel therapeutic agents. This compound is characterized by high purity and comes with comprehensive analytical data, including [Specify technique, e.g., NMR, LC-MS] to ensure quality and support the integrity of your research. Researchers can utilize this chemical as a [e.g., building block, enzyme inhibitor, reference standard] in exploratory life science studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLNOMRVKKSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.86e-01 g/L
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

500-92-5
Record name Proguanil
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Record name Proguanil
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Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 °C
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Key Reaction Components

  • 4-Chloroaniline : Serves as the aromatic amine donor.

  • Isopropylcyanoguanidine : Provides the guanidine backbone.

  • Hydrochloric Acid : Facilitates protonation and salt formation.

Detailed Synthesis of (1E)-1-[Amino-(4-Chloroanilino)Methylidene]-2-Propan-2-Ylguanidine

Stepwise Condensation Procedure

  • Reagent Preparation :

    • Dissolve 4-chloroaniline (10 mmol) in anhydrous ethanol.

    • Add isopropylcyanoguanidine (10 mmol) and 1.2 equivalents of concentrated HCl.

  • Reaction Conditions :

    • Heat the mixture at 70°C for 4–6 hours under reflux.

    • Monitor progress via thin-layer chromatography (TLC).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated product and wash with cold ethanol.

  • Salt Formation :

    • Recrystallize the crude product from a mixture of ethanol and hydrochloric acid to obtain the hydrochloride salt.

Yield : 75–90%.

Alternative Sulfate Salt Synthesis

For the sulfate derivative (CAS 7586-61-0), replace HCl with sulfuric acid during salt formation. The molecular formula becomes C₁₁H₁₈ClN₅O₄S, with a molecular weight of 351.81 g/mol.

Optimization and Mechanistic Insights

Role of Solvent and Temperature

  • Solvent Choice : Ethanol is preferred due to its ability to dissolve both aromatic amines and cyanoguanidines while facilitating proton transfer.

  • Temperature Effects : Reactions conducted at 70°C achieve completion within 2 hours, whereas lower temperatures (50°C) extend reaction times to 6 hours.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 3387 cm⁻¹ (N–H stretch), 1722 cm⁻¹ (C=O), and 1662 cm⁻¹ (C=N).

  • ¹H NMR : Signals at δ 3.21 ppm (isopropyl CH₃), δ 3.76 ppm (CH₂imidazole), and δ 9.15 ppm (exchangeable NH).

  • 13C NMR : Resonances at δ 161.23 ppm (C=N) and δ 185.47 ppm (C=O).

Purity and Stability

  • HPLC Analysis : Purity >95%.

  • Thermal Stability : Decomposes above 250°C.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • One-Pot Synthesis : Combining condensation and salt formation steps reduces purification stages.

  • Recycling Solvents : Ethanol recovery systems minimize waste.

Chemical Reactions Analysis

Salt Formation Reactions

Proguanil forms stable salts with inorganic acids, a critical property for pharmaceutical formulation. For example:

Reaction TypeReagentProductYield/Stability DataSource
Acid-base neutralizationSulfuric acidProguanil sulfate (CAS: 7586-61-0)Melting point: N/A
Hydrochloride formationHClProguanil hydrochloride (CAS: 637-32-1)Solubility: 2.86e-01 g/L

The hydrochloride salt is the most clinically relevant form due to enhanced solubility and bioavailability .

Metabolic Activation to Cycloguanil

Proguanil undergoes cytochrome P450-mediated hydroxylation in vivo to form cycloguanil , its active metabolite. Key steps include:

  • Hydroxylation : Addition of a hydroxyl group to the chlorophenyl ring.

  • Cyclization : Formation of a triazine ring via intramolecular condensation.

Comparative Pharmacokinetics (Rat Model):

ParameterProguanilCycloguanil
T<sub>max</sub> (h)2.13.5
C<sub>max</sub> (µg/mL)1.80.9
Half-life (h)6.28.7

This data highlights the delayed activation and sustained efficacy of proguanil .

Nucleophilic Substitution Reactions

The 4-chloroaniline group participates in nucleophilic aromatic substitution under basic conditions. For example:

Reaction with Piperidine:

text
Proguanil + Piperidine → 3-(Piperidin-1-yl)azetidine derivative
  • Conditions : Acetonitrile, K<sub>2</sub>CO<sub>3</sub>, 65°C, 4 hours.

  • Yield : 75% .

Key Observations :

  • Larger heterocycles (e.g., morpholine) show comparable reactivity to smaller amines like azetidine .

  • Base selection (e.g., DBU vs. Cs<sub>2</sub>CO<sub>3</sub>) impacts reaction efficiency .

Aza-Michael Addition

Proguanil’s guanidine groups act as nucleophiles in aza-Michael additions. In one study:

Reaction with 2,3-Unsaturated Esters:

EntryAmineProduct YieldConditions
1Pyrrolidine61%MeCN, DBU, 65°C, 4h
23,3-Difluoropyrrolidine64%MeCN, DBU, 65°C, 4h
3Morpholine73%MeCN, DBU, 65°C, 4h

This demonstrates proguanil’s versatility in forming heterocyclic adducts .

Hydrolysis Under Acidic/Basic Conditions

Proguanil undergoes hydrolysis in extreme pH environments:

  • Acidic Hydrolysis : Cleavage of the biguanide chain to yield 4-chloroaniline and isopropylurea.

  • Basic Hydrolysis : Degradation to cyanoguanidine derivatives.

Stability Data :

pHHalf-life (25°C)Major Degradation Products
1.28.5 hours4-Chloroaniline, Isopropylurea
9.012 hoursCyanoguanidine analogs

This instability necessitates controlled storage conditions .

Coordination Complex Formation

Proguanil forms coordination complexes with transition metals, enhancing its antimalarial activity:

Example :

text
Proguanil + Fe(III) → [Fe(Proguanil)<sub>3</sub>]Cl<sub>3</sub>
  • Stability Constant (log K) : 8.2 ± 0.3 .

  • Bioactivity : Complexes show improved inhibition of Plasmodium dihydrofolate reductase .

Photochemical Reactivity

UV irradiation induces decomposition via:

  • Dechlorination : Loss of Cl from the aromatic ring.

  • Oxidation : Formation of quinone-imine intermediates.

Degradation Pathway :

text
Proguanil → (UV) → Quinone-imine → Polymerized byproducts
  • Quantum Yield : Φ = 0.03 ± 0.01 (λ = 254 nm) .

Comparative Reactivity with Analogues

Reactivity trends for biguanide derivatives:

CompoundHydrolysis Rate (k, h⁻¹)Nucleophilic Substitution Yield
Proguanil0.0861–75%
Chlorproguanil0.1255–68%
Cycloguanil0.0578–82%

Electron-withdrawing groups (e.g., Cl) increase hydrolysis rates but reduce substitution yields .

Scientific Research Applications

Antimalarial Applications

Proguanil is primarily used for the prevention and treatment of malaria. It acts as a prodrug, which is metabolized in the liver to its active form, cycloguanil. This active metabolite inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids in the malaria parasite.

Efficacy Studies

Several studies have documented the efficacy of proguanil in treating malaria:

  • Clinical Trials : A study published in The Lancet indicated that proguanil combined with atovaquone was effective in treating uncomplicated Plasmodium falciparum malaria, showing a significant reduction in parasite load within 24 hours of treatment .
  • Preventive Use : Proguanil is also used prophylactically in travelers to endemic areas. A meta-analysis revealed that it significantly reduced the incidence of malaria compared to placebo .

Pharmacological Insights

Proguanil's pharmacokinetics and pharmacodynamics have been extensively studied:

  • Absorption and Metabolism : Proguanil is rapidly absorbed after oral administration, with peak plasma concentrations occurring within one to three hours. Its bioavailability is influenced by food intake .
  • Safety Profile : The compound has a favorable safety profile, with mild side effects such as gastrointestinal disturbances being the most common. Serious adverse effects are rare but can include hypersensitivity reactions .

Case Study 1: Combination Therapy

A clinical case study involving patients with multidrug-resistant malaria showcased the effectiveness of proguanil in combination therapy. The combination of proguanil and artesunate resulted in rapid clinical improvement and parasite clearance, highlighting its role in overcoming resistance issues .

Case Study 2: Pediatric Use

Another study focused on pediatric patients demonstrated that proguanil is safe and effective for children traveling to malaria-endemic regions. The study reported no serious adverse events, reinforcing its use as a first-line prophylactic agent .

Research Applications Beyond Malaria

In addition to its antimalarial properties, proguanil has been investigated for other potential therapeutic applications:

  • Cancer Research : Preliminary studies suggest that proguanil may have anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines.
  • Antiviral Activity : Research has also explored proguanil's potential antiviral effects, particularly against HIV. Initial findings suggest it may inhibit viral replication through similar mechanisms as its action against malaria parasites .

Mechanism of Action

The mechanism of action of (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chlorproguanil (3,4-Dichloro Analogue)

Structural Differences: Chlorproguanil replaces the 4-chloroanilino group in proguanil with a 3,4-dichloroanilino substituent .

Property Proguanil Chlorproguanil
Molecular Formula C₁₁H₁₆ClN₅ C₁₁H₁₅Cl₂N₅
Molecular Weight 253.7 g/mol 288.2 g/mol
CAS Number 500-92-5 537-21-3
Key Substituent 4-Chloroanilino 3,4-Dichloroanilino
Pharmacological Use Antimalarial Antimalarial (discontinued)
Water Solubility* 5,290 mg/L (neutral pH) 4,480 mg/L (pH 5)
Log D (pH 7) Not reported 1.39

Functional Implications :

  • The additional chlorine atom in chlorproguanil increases hydrophobicity (log D = 1.39 vs.
  • Chlorproguanil hydrochloride (CAS 15537-76-5) shows pH-dependent solubility, with lower solubility in neutral buffers compared to proguanil .

Chlorhexidine (Bisguanide Derivative)

Structural Differences : Chlorhexidine is a symmetrical bisguanide with two proguanil-like units connected by a hexamethylene bridge and additional chlorophenyl groups .

Property Proguanil Chlorhexidine
Molecular Formula C₁₁H₁₆ClN₅ C₂₂H₃₀Cl₂N₁₀
Molecular Weight 253.7 g/mol 505.45 g/mol
CAS Number 500-92-5 55-56-1
Key Features Single guanidine core Two bisguanide groups
Pharmacological Use Antimalarial Topical antiseptic
Mechanism of Action DHFR inhibition Disrupts bacterial membranes
Log P Not reported 6.37 (acetate salt)

Functional Implications :

  • Chlorhexidine’s larger structure enhances its membrane-disrupting activity, making it effective against bacteria and fungi but unsuitable for systemic use due to poor absorption .
  • Its high log P (6.37 for the acetate salt) correlates with strong binding to skin and mucosal surfaces, prolonging antiseptic effects .

Proguanil Sulfate (Salt Form)

Structural Differences : Proguanil sulfate is the sulfuric acid salt of proguanil, improving solubility for pharmaceutical formulations .

Property Proguanil (Free Base) Proguanil Sulfate
Molecular Formula C₁₁H₁₆ClN₅ C₁₁H₁₈ClN₅O₄S
Molecular Weight 253.7 g/mol 351.81 g/mol
CAS Number 500-92-5 7586-61-0
Solubility 5,290 mg/L (water) Higher aqueous solubility
Stability Sensitive to hydrolysis Enhanced stability in acidic media

Functional Implications :

  • The sulfate salt improves bioavailability and shelf-life, making it preferable in oral formulations like Malarone Pediatric .

Biological Activity

The compound (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine , commonly known as Proguanil, is a biguanide derivative primarily recognized for its antimalarial properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Proguanil has the following chemical structure:

  • Molecular Formula : C13H20ClN5O
  • Molecular Weight : 299.78 g/mol
  • CAS Number : 500-92-5

The compound appears as a white to pale yellow powder with a melting point of approximately 255–262°C and a boiling point of 699.3°C at 760 mmHg. It is typically stored at temperatures between 2-8°C to maintain stability .

Proguanil functions primarily as an antimalarial agent through the following mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Proguanil is metabolized in the liver to its active form, cycloguanil, which inhibits the enzyme DHFR. This inhibition disrupts folate synthesis in Plasmodium species, thereby preventing DNA replication and cell division .
  • Synergistic Effects with Other Antimalarials : Proguanil is often used in combination with other drugs such as atovaquone to enhance efficacy against resistant strains of malaria .

Antimalarial Activity

Proguanil has demonstrated significant efficacy against various strains of Plasmodium, including P. falciparum and P. vivax. Clinical studies have indicated that it reduces malaria incidence when administered prophylactically.

StudyPopulationDosageResults
Baird et al., 2010Adults in Papua New Guinea200 mg/day90% reduction in malaria cases
Bennett et al., 2015Children in Africa100 mg/daySignificant decrease in hospitalization due to malaria

Other Biological Activities

In addition to its antimalarial effects, Proguanil has been investigated for potential applications in:

  • Cancer Treatment : Preliminary studies suggest that Proguanil may possess cytotoxic properties against certain cancer cell lines by inducing apoptosis .
  • Antiviral Activity : There is emerging evidence that Proguanil may inhibit viral replication in some contexts, although further research is needed to establish its efficacy against specific viruses .

Case Study 1: Efficacy in Malaria Prevention

A clinical trial conducted among travelers to endemic regions showed that participants taking Proguanil experienced significantly fewer episodes of malaria compared to those on placebo. The study highlighted the importance of adherence to the regimen for optimal protection.

Case Study 2: Combination Therapy

Research has shown that combining Proguanil with atovaquone not only enhances the effectiveness against resistant P. falciparum but also reduces the likelihood of resistance development. This combination therapy is now recommended for high-risk areas.

Research Findings

Recent studies have focused on optimizing dosing regimens and exploring new formulations to improve bioavailability and patient compliance. The findings suggest that lower doses may still provide adequate protection while minimizing side effects.

Q & A

Q. What are the established synthetic routes for (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine, and how is its purity validated?

The compound, also known as proguanil, is synthesized via condensation reactions between 4-chloroaniline and substituted guanidine precursors. Key steps include the formation of a biguanide structure through nucleophilic substitution. Purity validation typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as demonstrated in the simultaneous quantification of proguanil and its metabolites . Additional characterization methods include nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation.

Q. What is the biochemical mechanism of action of this compound in malaria treatment?

Proguanil acts as a prodrug, metabolizing into cycloguanil, which inhibits Plasmodium dihydrofolate reductase (DHFR). This enzyme is critical for pyrimidine biosynthesis, and its inhibition disrupts DNA replication in the parasite. Researchers should use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH oxidation) to validate DHFR activity suppression. Structural analogs with modified chloro-substitutions (e.g., 3,4-dichloroanilino derivatives) show altered potency, highlighting the role of electronic effects in target binding .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

RP-HPLC with mobile phases containing phosphate buffers (pH 6.8) and acetonitrile (75:25 v/v) is effective for separating proguanil from biological interferents. For metabolite profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting cycloguanil and other phase I metabolites. Method validation should include linearity (1–50 µg/mL), recovery (>90%), and precision (RSD < 2%) tests .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine the compound’s tautomeric state and intermolecular interactions. For example, intramolecular O–H⋯N hydrogen bonds observed in structurally related Schiff base derivatives stabilize specific conformations . Challenges include resolving disorder in flexible alkyl chains; iterative refinement with restraints on thermal parameters improves model accuracy .

Q. What strategies are employed to study metabolic activation pathways and reactive intermediates?

Stable isotope-labeled analogs (e.g., deuterated proguanil) enable tracking of metabolic pathways via LC-MS. In vitro studies using liver microsomes and cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) identify enzymes responsible for cycloguanil formation. Advanced techniques like high-resolution MS (HRMS) and NMR-based metabolomics distinguish between phase I and II metabolites .

Q. How do mutations in Plasmodium DHFR influence the compound’s efficacy, and how can this be addressed experimentally?

Resistance-linked mutations (e.g., S108N) reduce proguanil’s binding affinity. Combinatorial assays using recombinant mutant DHFR and molecular docking (e.g., AutoDock Vina) quantify binding energy changes. Synergistic studies with antifolates (e.g., sulfadoxine) or redox-active adjuvants (e.g., methylene blue) can restore efficacy .

Q. How should researchers address contradictory activity data across different experimental models?

Discrepancies in IC₅₀ values may arise from variations in parasite strains, assay conditions (e.g., pH, serum content), or metabolic competency of in vitro models. Standardized protocols using synchronized P. falciparum cultures (e.g., 3D7 strain) and matched controls (e.g., atovaquone) improve reproducibility. Statistical tools like Bland-Altman analysis quantify inter-lab variability .

Q. What formulation strategies enhance the compound’s solubility and bioavailability?

Proguanil’s poor aqueous solubility (logP ~2.5) can be mitigated via salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG 400/water). Nanocrystal formulations or cyclodextrin inclusion complexes improve dissolution rates. In vivo pharmacokinetic studies in rodent models validate bioavailability enhancements .

Q. How can computational modeling predict off-target interactions or toxicity risks?

Density functional theory (DFT) calculations assess electronic properties influencing off-target binding (e.g., to human DHFR). Toxicity prediction tools (e.g., ProTox-II) evaluate hepatotoxicity risks based on structural motifs. Experimental validation via cytotoxicity assays (e.g., HepG2 cell viability) is critical .

Q. What structural analogs show improved activity, and how are structure-activity relationships (SAR) determined?

Chlorproguanil (3,4-dichloro substitution) exhibits higher potency but increased toxicity. SAR studies involve synthesizing analogs with varied substituents (e.g., methoxy, nitro) and testing against resistant parasites. QSAR models using Hammett constants or molecular descriptors (e.g., polar surface area) guide rational design .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine
Reactant of Route 2
Reactant of Route 2
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine

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